molecular formula C15H15Cl2NO2S B601358 rac-Clopidogrel Carboxylic Acid Hydrochloride CAS No. 1015247-88-7

rac-Clopidogrel Carboxylic Acid Hydrochloride

Cat. No. B601358
M. Wt: 344.26
InChI Key:
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Description

Rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of Clopidogrel . It is used as a reference standard for pharmaceutical testing . The molecular formula is C15H15Cl2NO2S and the molecular weight is 344.26 .


Synthesis Analysis

The synthesis of rac-Clopidogrel Carboxylic Acid Hydrochloride involves several steps. A study describes the development and validation of a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method to quantify clopidogrel acyl glucuronide, clopidogrel carboxylic acid metabolite, and clopidogrel in human plasma . Another study presents a one-pot catalytic synthesis of optically active drug (S)-Clopidogrel .


Molecular Structure Analysis

The molecular structure of rac-Clopidogrel Carboxylic Acid Hydrochloride consists of a carboxylic acid group attached to a chlorophenyl group and a thienopyridine group . The molecular formula is C15H15Cl2NO2S .


Chemical Reactions Analysis

Clopidogrel is a prodrug that requires metabolic activation in two steps. The majority of the clopidogrel dose (>85%) is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 (CES1) .


Physical And Chemical Properties Analysis

The molecular weight of rac-Clopidogrel Carboxylic Acid Hydrochloride is 344.26 and the molecular formula is C15H15Cl2NO2S .

Scientific Research Applications

rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of Clopidogrel . Clopidogrel is an antiplatelet medication used to prevent blood clots in people who have recently had a heart attack or stroke, and those with peripheral artery disease .

  • Scientific Field: Pharmacokinetics and Pharmacodynamics

    • Clopidogrel and its metabolites, including rac-Clopidogrel Carboxylic Acid Hydrochloride, have been studied extensively in the field of pharmacokinetics and pharmacodynamics . Pharmacokinetics involves the study of how the body absorbs, distributes, metabolizes, and excretes drugs, while pharmacodynamics explores the biochemical and physiological effects of drugs and their mechanisms of action.
    • In a study, the concentrations of Clopidogrel and its metabolites were determined in plasma samples from patients treated with high and low doses of Clopidogrel . The pharmacokinetic parameter values for the metabolites were determined and a significant correlation was found between the maximum plasma concentration of the active metabolite and platelet aggregation .
  • Scientific Field: Drug–Drug Interaction Predictions

    • The metabolites of Clopidogrel, including rac-Clopidogrel Carboxylic Acid Hydrochloride, are also relevant in predicting drug-drug interactions . A whole-body physiologically based pharmacokinetic (PBPK) model of Clopidogrel, including the relevant metabolites, was developed for drug–drug interaction (DDI) predictions . The model showed good predictive performance for DDIs involving various drugs .
  • Scientific Field: Drug–Gene Interaction Predictions

    • The same PBPK model was also used for drug–gene interaction (DGI) predictions . The model demonstrated good predictive performance for the DGI involving CYP2C19, a gene that encodes an enzyme involved in drug metabolism .

Future Directions

While specific future directions for rac-Clopidogrel Carboxylic Acid Hydrochloride are not mentioned in the search results, research into the pharmacokinetics and pharmacodynamics of Clopidogrel and its metabolites continues to be an active area of study .

properties

IUPAC Name

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKSIOUPGDBSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-Clopidogrel Carboxylic Acid Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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